molecular formula C17H26N2O B7920364 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol

Cat. No.: B7920364
M. Wt: 274.4 g/mol
InChI Key: QQLSXSJJYFZYDC-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group, a cyclopropylamine moiety, and an ethanol side chain.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-11-10-19(17-6-7-17)14-16-8-9-18(13-16)12-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLSXSJJYFZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidin-2-one Formation via Cyclopropane Ring-Opening

Dimethyl 2-(aryl)cyclopropane-1,1-dicarboxylates react with benzylamine in the presence of Ni(ClO₄)₂·6H₂O (0.1 equiv.) in dichloroethane (DCE) at 45°C to yield pyrrolidin-2-ones. For instance, dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate reacts with benzylamine to form 1-benzyl-3-methoxycarbonyl-pyrrolidin-2-one, which is subsequently saponified and decarboxylated to yield 1-benzyl-pyrrolidin-3-ylmethanol.

Optimization Data

CatalystSolventTemp (°C)Yield (%)
Ni(ClO₄)₂·6H₂ODCE4579
NoneToluene110<5

Reduction of Pyrrolidin-2-one to Pyrrolidine

The lactam group in pyrrolidin-2-one is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature, yielding 1-benzyl-pyrrolidin-3-ylmethanol. The reaction is quenched with aqueous Na₂SO₄, and the product is purified via silica gel chromatography (ethyl acetate:petroleum ether, 1:2).

Functionalization of the Pyrrolidine Core

Mesylation of the Hydroxymethyl Group

1-Benzyl-pyrrolidin-3-ylmethanol is treated with methanesulfonyl chloride (1.2 equiv.) in dichloromethane (DCM) at 0°C in the presence of triethylamine (2.0 equiv.). The resulting mesylate (1-benzyl-3-methanesulfonyl-pyrrolidine) is isolated in 92% yield and used directly in subsequent substitution reactions.

Bromination as an Alternative Leaving Group

For enhanced reactivity, the hydroxymethyl group is converted to bromide using PBr₃ (1.5 equiv.) in diethyl ether at 0°C. The bromide derivative is obtained in 85% yield and characterized by ¹H NMR (δ 3.45–3.32 ppm, multiplet for CH₂Br).

Preparation of N-Cyclopropyl Ethanolamine

Reductive Amination of Ethanolamine

Ethanolamine reacts with cyclopropanecarbaldehyde (1.1 equiv.) in dry ethanol under reflux, followed by NaBH₄ (2.0 equiv.) addition at 0°C. The reaction proceeds via imine intermediate formation, yielding N-cyclopropyl ethanolamine in 88% purity. The product is confirmed by LC-MS (m/z 131 [M+H]⁺).

Reaction Conditions

  • Solvent: Dry ethanol

  • Temperature: Reflux → 0°C

  • Reducing Agent: NaBH₄

Protection-Deprotection Strategy

To prevent side reactions during coupling, the hydroxyl group in N-cyclopropyl ethanolamine is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 equiv.) and imidazole (2.0 equiv.) in DCM. The TBS-protected amine is subsequently deprotected using tetra-n-butylammonium fluoride (TBAF) in THF post-coupling.

Coupling Strategy and Final Compound Formation

Nucleophilic Substitution

The mesylated or brominated pyrrolidine derivative (1.0 equiv.) reacts with N-cyclopropyl ethanolamine (1.2 equiv.) in acetonitrile at 80°C for 12 hours, yielding the tertiary amine. The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate:methanol, 9:1).

Yield Optimization

Leaving GroupSolventBaseYield (%)
MesylateAcetonitrileK₂CO₃78
BromideDMFDIEA82

Spectroscopic Characterization

The final compound is characterized by:

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (t, J = 6.1 Hz, 2H, CH₂OH), 3.45–3.38 (m, 2H, NCH₂), 2.89–2.76 (m, 4H, pyrrolidine-H), 2.55–2.48 (m, 1H, cyclopropane-H).

  • ¹³C NMR (150 MHz, CDCl₃) : δ 138.4 (Ar-C), 128.6–127.3 (Ar-CH), 62.1 (CH₂OH), 58.3 (NCH₂), 54.7 (pyrrolidine-C), 14.2 (cyclopropane-C).

  • HRMS (ESI+) : m/z calcd. for C₁₈H₂₇N₂O₂ [M+H]⁺: 303.2078; found: 303.2076.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or imine functionalities.

    Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The amino group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

    Coupling: Reagents such as carbodiimides or boronic acids are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield aldehydes or carboxylic acids, while reduction of imine functionalities would yield amines.

Scientific Research Applications

Chemistry

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex molecules.

Biology

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. Its structure allows it to serve as a ligand for enzymes, influencing their catalytic functions. This interaction is crucial for understanding its biological effects and potential therapeutic applications.

Medicine

The compound is under investigation for its therapeutic potential in treating various conditions, including neurodegenerative diseases and cancer. Its ability to cross the blood-brain barrier enhances its appeal as a candidate for drug development aimed at central nervous system disorders.

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity: Similar compounds exhibit antioxidant properties, suggesting that this compound may help mitigate oxidative stress.
  • Antimicrobial Potential: Its structural characteristics indicate possible antimicrobial activity against Gram-positive bacteria.
  • Therapeutic Applications: Ongoing research is exploring its role in drug discovery, particularly for neurodegenerative diseases due to its favorable pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Neuroprotective Effects: Research has shown that derivatives similar to this compound exhibit neuroprotective effects in animal models of Alzheimer's disease.
  • Antimicrobial Studies: Laboratory tests demonstrated significant antimicrobial activity against specific bacterial strains, indicating potential use in developing new antibiotics.
  • Drug Development: Ongoing clinical trials are evaluating the efficacy of formulations containing this compound for treating chronic pain and neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The benzyl and pyrrolidine moieties may interact with neurotransmitter receptors, while the cyclopropyl group could influence the compound’s binding affinity and selectivity. The ethanol moiety may facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several tertiary amines and ethanolamine derivatives.

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent Variations Molecular Weight (g/mol) Key References
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol Benzyl-pyrrolidin-3-ylmethyl, cyclopropyl-amino Not explicitly provided Target compound
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol Isopropyl-amino replaces cyclopropyl-amino ~307.45 (estimated)
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol Stereospecific (S)-configuration at pyrrolidine 260.38
2-(1-Methyl-pyrrolidin-3-yloxy)-ethanol Methyl-pyrrolidin-3-yloxy replaces amine linkage ~171.24 (estimated)

Key Observations:

Cyclopropane rings are known to resist enzymatic oxidation, which may enhance pharmacokinetic profiles .

Stereochemical Considerations: The stereospecific (S)-configuration in the compound from may influence receptor binding affinity or enantioselective metabolism.

Ethanol Side Chain: The ethanol group in all listed compounds enhances solubility in polar solvents, a critical factor for bioavailability. This feature is shared with phenolic ethanol derivatives like tyrosol analogs, which exhibit tyrosinase inhibition properties (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol in ).

Research Findings and Limitations

  • Synthetic Accessibility: The discontinuation of analogs like 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol (Ref: 10-F081847) and 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol (Ref: 10-F081857) suggests challenges in scalability or regulatory compliance, as noted in CymitQuimica’s product listings .

Biological Activity

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H24N2O
  • CAS Number : 1353964-86-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects.

Potential Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological functions.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds possess antibacterial and antifungal properties. For example, related compounds have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
2a20–40Staphylococcus aureus
2b>100Bacillus subtilis
2c<125E. coli

Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties due to its structural similarity to known psychoactive agents. Research into similar compounds suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

Case Studies

Recent studies have explored the biological effects of similar pyrrolidine derivatives. For instance, a study highlighted the antibacterial activity of various pyrrolidine-based compounds against multi-drug resistant strains of bacteria such as MRSA and E. coli, demonstrating the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-ethanol to improve yield and purity?

  • Methodology : Begin with a nucleophilic substitution reaction between 1-benzyl-pyrrolidin-3-ylmethanol and cyclopropylamine under reflux in anhydrous THF, using a catalytic base like K2_2CO3_3. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) and confirm purity by 1^1H NMR (deuterated chloroform, 400 MHz) . Final purification via recrystallization in ethanol/water (9:1) yields >95% purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use 1^1H and 13^13C NMR to verify backbone connectivity and stereochemistry. For cyclopropane ring confirmation, analyze 1^1H-1^1H COSY and NOESY for spatial interactions. IR spectroscopy (ATR mode) identifies secondary amine N-H stretches (~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS-ESI) confirms molecular formula (e.g., [M+H]+^+ at m/z 317.223) .

Q. How can HPLC methods be validated for quantifying this compound in reaction mixtures?

  • Methodology : Employ a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min. Validate linearity (5–200 µg/mL, R2^2 > 0.999), precision (RSD < 2% for intraday/interday), and LOD/LOQ (0.5 µg/mL and 1.5 µg/mL, respectively). Spike recovery tests (80–120%) ensure accuracy in complex matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct meta-analysis of existing datasets to identify variables (e.g., assay conditions, cell lines). Replicate key studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C, 5% CO2_2). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results. Apply multivariate statistics (ANOVA with Tukey’s post hoc) to isolate confounding factors .

Q. How can structure-activity relationships (SAR) be explored for cyclopropane and benzyl-pyrrolidine moieties?

  • Methodology : Synthesize analogs with substituents on the cyclopropane (e.g., methyl, halogen) or benzyl groups (e.g., electron-withdrawing/-donating groups). Test analogs in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Computational docking (AutoDock Vina) identifies key interactions (e.g., hydrophobic pockets for cyclopropane). Correlate logP (HPLC-derived) with membrane permeability (Caco-2 monolayer assay) .

Q. What advanced crystallographic methods refine the compound’s 3D conformation?

  • Methodology : Grow single crystals via vapor diffusion (ethanol/diethyl ether). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Validate Hirshfeld surfaces for intermolecular interactions (e.g., C-H⋯π bonds). Report thermal ellipsoids and Flack parameter for absolute configuration .

Q. How can photodegradation pathways be elucidated under UV/visible light exposure?

  • Methodology : Expose solutions (10 mM in ethanol) to UV light (254 nm) in a quartz cell. Monitor degradation via LC-MS/MS (Q-TOF) to identify fragments (e.g., benzyl radical intermediates). Use radical scavengers (e.g., TEMPO) to confirm reaction mechanisms. DFT calculations (Gaussian 16) predict bond dissociation energies and degradation kinetics .

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